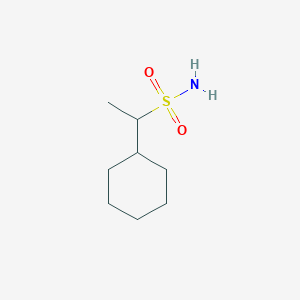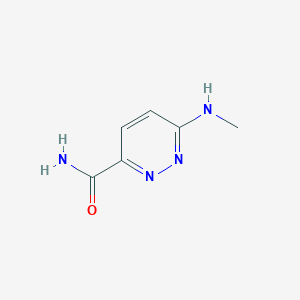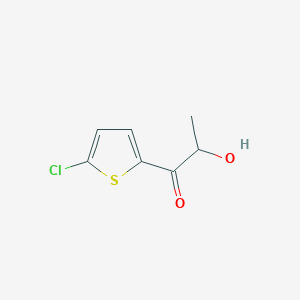![molecular formula C11H21NO2 B1428115 4-[(tetrahydro-2H-pyran-4-yl)methoxy]Piperidine CAS No. 933701-53-2](/img/structure/B1428115.png)
4-[(tetrahydro-2H-pyran-4-yl)methoxy]Piperidine
Vue d'ensemble
Description
“4-[(tetrahydro-2H-pyran-4-yl)methoxy]Piperidine” is a chemical compound that contains a piperidine ring and a tetrahydropyran ring . The tetrahydropyran ring is a common structural motif in many physiologically active compounds .
Synthesis Analysis
The synthesis of such compounds often involves the use of tetrahydropyranyl (THP) ethers as protecting groups for alcohols . A stereoselective, scalable, and metal-free ring-expansion of monocyclopropanated pyrroles and furans has been developed, leading to value-added highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives .
Molecular Structure Analysis
The molecular structure of “4-[(tetrahydro-2H-pyran-4-yl)methoxy]Piperidine” can be represented by the SMILES string OCC1(CCOCC1)CNC . The compound has an empirical formula of C8H17NO2 and a molecular weight of 159.23 .
Chemical Reactions Analysis
Tetrahydropyranyl ethers, which are derivatives of tetrahydropyran, are commonly used in organic synthesis. Specifically, the 2-tetrahydropyranyl (THP) group is a common protecting group for alcohols . Alcohols react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis of compounds containing the piperidine structure, such as "4-[(tetrahydro-2H-pyran-4-yl)methoxy]Piperidine," often involves multi-step chemical reactions that yield structurally complex molecules. For instance, the crystal structure of a pyran derivative was established through spectral data and X-ray diffraction, highlighting the molecule's potential for antimicrobial activities based on its structural features (Okasha et al., 2022). Similarly, the one-step synthesis of substituted pyran derivatives using piperidinones showcases the versatility of piperidine in facilitating the synthesis of complex heterocyclic compounds (Shestopalov et al., 2002). These synthetic approaches are crucial for developing new materials and drugs with specific biological activities.
Potential Biological Activities
Polyhydroxylated piperidines are known for their inhibitory effects on oligosaccharide processing enzymes, such as glycosidases and glycosyltransferases, which are important in various biological processes. The diastereoselective dihydroxylation of piperidine derivatives and their exploitation in synthesizing aza-C-linked disaccharide derivatives demonstrate the potential of these compounds in mimicking natural sugars and inhibiting enzyme activities (Kennedy et al., 2005). Additionally, the reaction of piperidine derivatives with other chemical groups has led to the formation of diamides, further illustrating the chemical versatility and potential application of these compounds in creating molecules with varied biological activities (Agekyan & Mkryan, 2015).
Safety And Hazards
While specific safety and hazard information for “4-[(tetrahydro-2H-pyran-4-yl)methoxy]Piperidine” is not available, it’s generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling similar chemical compounds . Personal protective equipment and adequate ventilation are also recommended .
Orientations Futures
Propriétés
IUPAC Name |
4-(oxan-4-ylmethoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-5-12-6-2-11(1)14-9-10-3-7-13-8-4-10/h10-12H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKBJAQUOZCPDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCC2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601241324 | |
| Record name | 4-[(Tetrahydro-2H-pyran-4-yl)methoxy]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601241324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(tetrahydro-2H-pyran-4-yl)methoxy]Piperidine | |
CAS RN |
933701-53-2 | |
| Record name | 4-[(Tetrahydro-2H-pyran-4-yl)methoxy]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933701-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(Tetrahydro-2H-pyran-4-yl)methoxy]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601241324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[Methyl(propan-2-yl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1428038.png)

![{[(2,4-Difluorophenyl)methyl]carbamoyl}formic acid](/img/structure/B1428041.png)

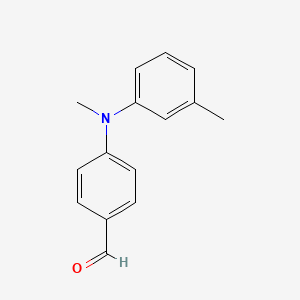
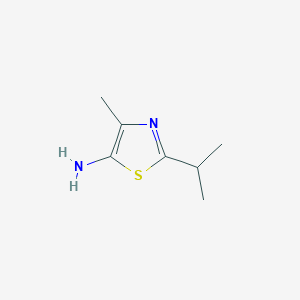
![1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1428049.png)
